methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate (CAS: 1327196-11-1) is a synthetic acrylate ester derivative with the molecular formula C₁₈H₁₉NO₄S and a molecular weight of 345.42 g/mol . Its structure features:
- A (2Z)-configured acrylate ester backbone.
- A 3,4-dimethylphenylsulfonyl group at the 2-position, providing strong electron-withdrawing properties.
- An anilino group (phenylamine) at the 3-position.
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(3,4-dimethylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-9-10-16(11-14(13)2)24(21,22)17(18(20)23-3)12-19-15-7-5-4-6-8-15/h4-12,19H,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHILUGNLFKJHU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with an appropriate acrylate ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylate moiety can be reduced to form corresponding alcohols or alkanes.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The anilino group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of acrylate esters modified with aryl or alkyl substituents. Key structural analogs and their distinguishing features include:
(a) (E)-3-(3,4-Dihydroxyphenyl)acrylate Derivatives ()
These compounds, such as 10d–12c , share the acrylate ester core but differ in substituents:
- Triazolylmethyl groups (e.g., p-tolyl, trifluoromethylphenyl) replace the sulfonyl-anilino system.
- Yields and Melting Points : Yields range from 24% (12a) to 68% (10e), with melting points varying widely (49–191°C). The target compound’s >90% purity suggests efficient synthesis or purification, though yield data are unavailable .
(b) Paramagnetic Caffeic Acid Esters ()
Compounds 17 and 18 incorporate nitroxyl radicals (e.g., tetramethylpyrrole or tetrahydropyridinyl) and dihydroxyphenyl groups. These features enable paramagnetic behavior, making them suitable for radical scavenging or MRI contrast agents.
(c) Sulfonyl-Containing Analogs ()
The patent compound {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate shares the 3,4-dimethylphenyl motif but replaces the acrylate ester with a sulphobenzoate group. This structural variation likely alters solubility and biological activity, as sulphobenzoates are more rigid and polar than acrylates .
Table 1: Key Properties of Selected Acrylates
- Stability : The absence of hydroxyl groups (vs. ) may reduce oxidation susceptibility, while the Z-configuration could influence stereochemical stability, as seen in related aniline derivatives () .
Biological Activity
Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by an acrylate group, an aniline group, and a sulfonyl moiety. The general structure can be represented as follows:
The synthesis typically involves the reaction of aniline derivatives with methyl acrylates under basic conditions. Common reagents include sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol, often requiring reflux conditions for optimal yields.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. For instance, it has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production .
- Receptor Modulation : It can also interact with various receptors, influencing signaling pathways that are crucial for cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 7.5 |
| Neuroblastoma (NB) | 0.5 - 1.2 |
These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In various models, it has been shown to reduce inflammatory markers significantly, indicating its potential use in treating inflammatory diseases.
Antioxidant Activity
This compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress-related damage in cells . This property is particularly relevant in the context of neurodegenerative diseases.
Case Studies
- Inhibition of Melanin Production : A study demonstrated that this compound effectively inhibited melanin production in B16F10 melanoma cells by targeting tyrosinase activity. The IC50 values indicated a significant reduction in melanin synthesis compared to controls .
- Cytotoxicity Assessment : In a comprehensive cytotoxicity assessment involving multiple cancer cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells at lower concentrations .
Q & A
Q. Advanced
- Nucleophilic Attack : The electron-withdrawing sulfonyl group activates the α,β-unsaturated ester for Michael additions. DFT studies on similar compounds suggest a charge density gradient at the β-carbon (partial positive charge ~+0.25), favoring nucleophilic attack .
- Electrophilic Substitution : The 3,4-dimethylphenyl group directs electrophiles to the para position relative to the sulfonyl moiety. Competition between steric hindrance (methyl groups) and electronic effects (sulfonyl) must be modeled using Hammett parameters .
Experimental Validation : Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) to map reaction pathways.
How can researchers address contradictory bioactivity data in pharmacological assays?
Advanced
Discrepancies often arise from:
- Solubility Issues : The compound’s lipophilicity (logP ~3.5–4.0) may limit aqueous solubility, leading to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve bioavailability .
- Metabolic Instability : Ester hydrolysis by serum esterases can reduce efficacy. Stabilize via prodrug strategies (e.g., replacing methyl ester with tert-butyl) or test in esterase-inhibited media .
- Target Selectivity : Off-target interactions (e.g., with cyclooxygenase) may confound results. Validate using siRNA knockdown or isoform-specific inhibitors .
Case Study : Analogous compounds showed thrombin inhibition (IC₅₀ = 0.5 µM) but required purity >98% (HPLC-verified) for reproducibility .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonyl-accepting receptors (e.g., tyrosine kinases). Focus on sulfonyl oxygen interactions with Arg/Lys residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. For example, RMSD <2 Å indicates stable binding .
- QSAR Modeling : Coralate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using Hammett σ or π descriptors .
Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays.
How do steric effects from the 3,4-dimethylphenyl group influence regioselectivity in derivatization reactions?
Q. Advanced
- Steric Maps : Calculate using molecular mechanics (e.g., MMFF94). The 3,4-dimethyl substituents create a cone-like steric barrier, directing reagents to the less hindered sulfonyl oxygen .
- Regioselective Alkylation : In SN2 reactions, bulky nucleophiles (e.g., tert-butoxide) favor attack at the sulfonyl oxygen over the acrylate β-carbon. Documented in analogous sulfonates with 75:25 regioselectivity .
Experimental Design : Use competitive kinetics with labeled nucleophiles (e.g., ¹⁸O-water) to track attack sites.
What strategies optimize chromatographic separation of (Z)- and (E)-isomers during purification?
Q. Basic
- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Retention times differ by 2–3 minutes due to dipole moment variations .
- TLC : Silica gel with ethyl acetate/hexane (1:4); (Z)-isomer typically has lower Rf due to planar geometry and stronger silica interactions .
Advanced Tip : Employ circular dichroism (CD) to confirm enantiopurity post-separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
